molecular formula C12H10ClFN2O B5485940 (2-chloro-4-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

(2-chloro-4-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B5485940
M. Wt: 252.67 g/mol
InChI Key: XXIARKUKQSVUPE-UHFFFAOYSA-N
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Description

(2-chloro-4-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is an organic compound that features a pyrazole ring substituted with a 2-chloro-4-fluorophenyl group and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves the acylation of 3,5-dimethyl-1H-pyrazole with 2-chloro-4-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methanone group can be reduced to a methanol derivative, or the pyrazole ring can be oxidized to introduce additional functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, such as biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organoboron compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

(2-chloro-4-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism by which (2-chloro-4-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-chloro-4-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dimethyl substitution on the pyrazole ring also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O/c1-7-5-8(2)16(15-7)12(17)10-4-3-9(14)6-11(10)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIARKUKQSVUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=C(C=C2)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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